
Lacto-N-fucopentaose V
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lacto-N-fucopentaose V (LNFP V) is a pentasaccharide commonly found in human milk. It plays essential roles in various biological processes, including immune modulation, gut health, and cell signaling. Structurally, LNFP V consists of five monosaccharide units: β-D-Gal-(1→3)-β-D-GlcNAc-(1→3)-β-D-Gal-(1→4)-[α-L-Fuc-(1→3)]-D-Glc . This unique arrangement contributes to its functional properties.
Synthesis Analysis
LNFP V can be synthesized through both in vitro and microbial approaches. While multi-enzymatic in vitro synthesis from lactose has been reported, microbial cell factories offer a promising avenue for large-scale production. In a recent study, researchers engineered Escherichia coli to efficiently produce LNFP V. They introduced the GDP-fucose pathway module and a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis to achieve high titers of LNFP V. A beneficial variant (K128D) further enhanced production .
Molecular Structure Analysis
The molecular structure of LNFP V comprises a core disaccharide (β-D-Gal-(1→3)-β-D-GlcNAc) with an α-L-fucose (α-L-Fuc) attached at the Gal-(1→4) position. This arrangement confers specific biological activities, such as binding to lectins and influencing cellular interactions .
Chemical Reactions Analysis
LNFP V participates in various chemical reactions, including glycosylation events. Its fucose moiety is crucial for binding to lectins and modulating immune responses. Additionally, it may serve as a substrate for other glycosyltransferases, leading to the synthesis of more complex oligosaccharides .
Physical And Chemical Properties Analysis
科学的研究の応用
Isolation and Characterization
Lacto-N-fucopentaose V (LNFP V) has been a subject of research for its unique structure and properties. It was first characterized from human milk as a pentasaccharide, with a detailed description of its molecular structure (Kobata & Ginsburg, 1969).
Role in Embryonic Development
LNFP V has been studied for its role in biological processes like embryonic development. It was observed that a multivalent LNFP III-lysyllysine conjugate could decompact preimplantation mouse embryos, suggesting a critical role in embryonic development and the importance of oligosaccharide valency in this process (Fenderson, Zehavi, & Hakomori, 1984).
Biotransformation and Synthesis
Research has also focused on the biotransformation and synthesis of LNFP V. A study demonstrated the microbial conversion of lactose and other sugars to fucosylated compounds like LNFP V using genetically modified Escherichia coli, indicating potential for scalable production and various applications (Baumgärtner et al., 2015).
Immunological Applications
LNFP V has been investigated for its immunological significance. For instance, monoclonal antibodies directed against the sugar sequence of LNFP V were obtained from mice immunized with human tumors, suggesting its potential role in cancer immunotherapy or as a biomarker (Brockhaus et al., 1982).
Metabolomic Studies
In metabolomic studies, LNFP V's presence in human breast milk was associated with geographical location and the milk's microbiota, highlighting its role in infant nutrition and potential effects on infant health (Gómez-Gallego et al., 2018).
Biochemical Characterization
LNFP V has been biochemically characterized to identify optimal conditions for its enzymatic synthesis, paving the way for its potential use in the production of fucosylated human milk oligosaccharides (Bai et al., 2019).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lacto-N-fucopentaose V involves the sequential addition of monosaccharides to a pre-existing oligosaccharide chain.", "Starting Materials": [ "Lacto-N-neotetraose (pre-existing oligosaccharide chain)", "Fucose", "Galactose", "N-Acetylglucosamine" ], "Reaction": [ "Activation of Lacto-N-neotetraose with a suitable leaving group such as trichloroacetimidate", "Addition of fucose to the activated Lacto-N-neotetraose to form Lacto-N-fucopentaose IV", "Activation of Lacto-N-fucopentaose IV with a suitable leaving group such as trichloroacetimidate", "Addition of galactose to the activated Lacto-N-fucopentaose IV to form Lacto-N-fucopentaose V", "Deactivation of the leaving group to obtain the final product" ] } | |
CAS番号 |
60254-64-0 |
分子式 |
C32H55NO25 |
分子量 |
853.8 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1 |
InChIキー |
TVVLIFCVJJSLBL-YAQJYVGISA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




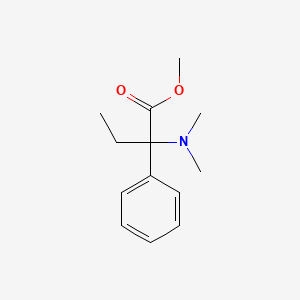
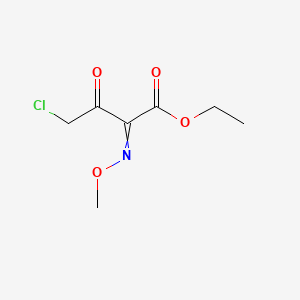

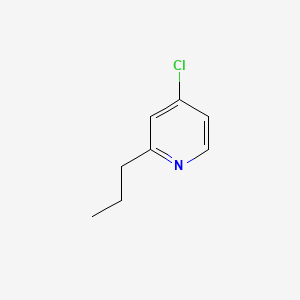

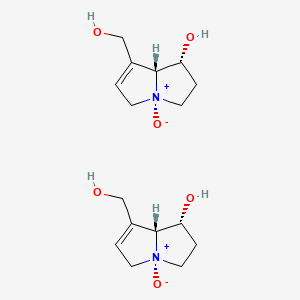
![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)
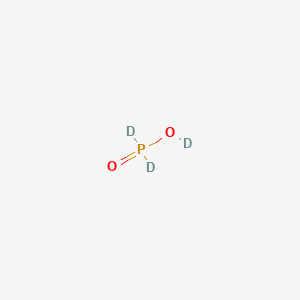
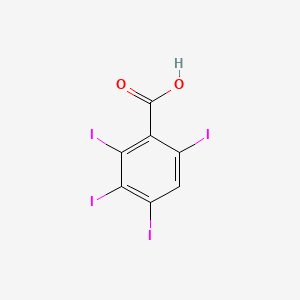
![4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide](/img/structure/B1598627.png)

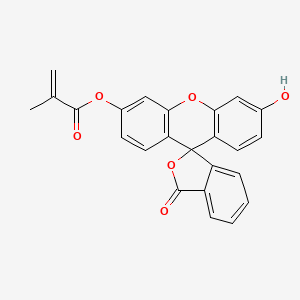
![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)